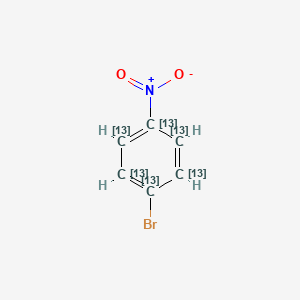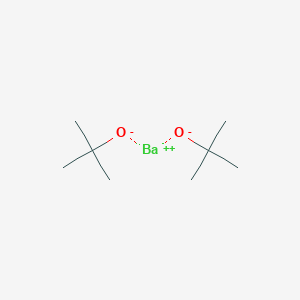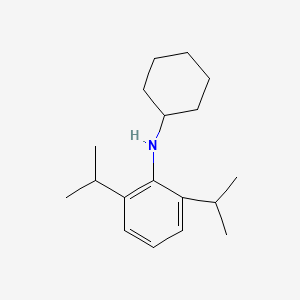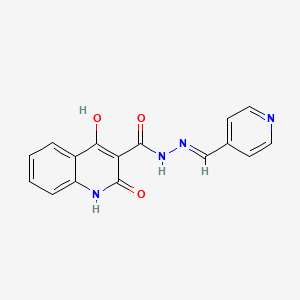
1,1,2,3,3-Pentadeuterio-3-phenylmethoxypropane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,3,3-Pentadeuterio-3-phenylmethoxypropane-1,2-diol is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is of interest due to its unique isotopic properties, which can be useful in various scientific research applications, including studies on reaction mechanisms and metabolic pathways.
Métodos De Preparación
The synthesis of 1,1,2,3,3-Pentadeuterio-3-phenylmethoxypropane-1,2-diol typically involves the incorporation of deuterium into the molecular structure. One common method is the deuteration of the corresponding non-deuterated compound using deuterated reagents. For example, the synthesis might involve the reaction of a phenylmethoxypropane-1,2-diol precursor with deuterated water (D2O) or deuterated methanol (CD3OD) under specific conditions to replace hydrogen atoms with deuterium .
Industrial production methods for such deuterated compounds often involve large-scale deuteration processes, which can include the use of deuterium gas (D2) in catalytic hydrogenation reactions. These methods ensure the efficient and cost-effective production of deuterated compounds for research and industrial applications.
Análisis De Reacciones Químicas
1,1,2,3,3-Pentadeuterio-3-phenylmethoxypropane-1,2-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where deuterium atoms may be replaced by other functional groups. Common reagents for these reactions include halides and nucleophiles like hydroxide ions (OH-).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield deuterated ketones, while reduction could produce deuterated alcohols.
Aplicaciones Científicas De Investigación
1,1,2,3,3-Pentadeuterio-3-phenylmethoxypropane-1,2-diol has several scientific research applications:
Chemistry: It is used in studies of reaction mechanisms, where the presence of deuterium can help elucidate pathways and intermediates.
Biology: Deuterated compounds are often used in metabolic studies to trace the incorporation and transformation of molecules within biological systems.
Medicine: Deuterium-labeled compounds can be used in drug development and pharmacokinetic studies to understand the distribution and metabolism of pharmaceuticals.
Industry: In industrial applications, deuterated compounds are used in the development of new materials and in the study of chemical processes.
Mecanismo De Acción
The mechanism by which 1,1,2,3,3-Pentadeuterio-3-phenylmethoxypropane-1,2-diol exerts its effects is primarily related to the presence of deuterium. Deuterium has a greater mass than hydrogen, which can influence reaction rates and pathways. This isotope effect can be used to study the kinetics and mechanisms of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.
Comparación Con Compuestos Similares
1,1,2,3,3-Pentadeuterio-3-phenylmethoxypropane-1,2-diol can be compared with other deuterated compounds, such as:
- 1,1,2,3,3-Pentadeuterio-3-(2-methoxyphenoxy)propane-1,2-diol
- 1,1,2,3,3-Pentadeuterio-3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol
These compounds share similar deuterated structures but differ in their functional groups and specific applications. The uniqueness of this compound lies in its phenylmethoxy group, which can impart distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C10H14O3 |
|---|---|
Peso molecular |
187.25 g/mol |
Nombre IUPAC |
1,1,2,3,3-pentadeuterio-3-phenylmethoxypropane-1,2-diol |
InChI |
InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/i6D2,8D2,10D |
Clave InChI |
LWCIBYRXSHRIAP-GRGKKBJQSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])(C([2H])([2H])OCC1=CC=CC=C1)O)O |
SMILES canónico |
C1=CC=C(C=C1)COCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-chlorophenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12054790.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12054799.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12054806.png)
![N'-[(Z)-1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12054810.png)

![6-Amino-4-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054816.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12054820.png)



![6-{(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B12054855.png)

![N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-(thiophen-2-yl)acetohydrazide](/img/structure/B12054863.png)

